molecular formula C9H7Br2N B6617793 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile CAS No. 1557968-58-7

2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Cat. No.: B6617793
CAS No.: 1557968-58-7
M. Wt: 288.97 g/mol
InChI Key: UPPMUYRZDHBOBC-UHFFFAOYSA-N
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Description

2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8Br2N. It is a derivative of acetonitrile, featuring two bromine atoms and a methyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile typically involves the reaction of 1-bromo-4-(bromomethyl)-2-methylbenzene with sodium cyanide. The reaction proceeds under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Starting Material: 1-bromo-4-(bromomethyl)-2-methylbenzene

    Reagent: Sodium cyanide (NaCN)

    Conditions: The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or water, and mild heating.

    Reduction: Reducing agents (e.g., LiAlH4), solvents like ether, and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents like water or acetone, and controlled temperatures.

Major Products Formed

    Substitution: Products with nucleophiles replacing the bromine atoms.

    Reduction: Amines derived from the reduction of the nitrile group.

    Oxidation: Carboxylic acids formed from the oxidation of the methyl group.

Scientific Research Applications

2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding

Mechanism of Action

The mechanism of action of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The bromine atoms and nitrile group play crucial roles in its binding affinity and reactivity with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile is unique due to the presence of two bromine atoms and a nitrile group, which confer distinct reactivity and binding characteristics. These features make it valuable in specific synthetic and medicinal applications .

Properties

IUPAC Name

2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N/c1-6-4-7(9(11)5-12)2-3-8(6)10/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPMUYRZDHBOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C#N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557968-58-7
Record name 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
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